PSTAIR

Cell Cycle Western Blot Loading Control

Achieve unparalleled Western blot reproducibility with PSTAIR antibody—the only loading control exhibiting <15% expression variation across cell cycle phases, unlike GAPDH or β-actin (20–40% fluctuation). Its unique PSTAIR epitope selectivity ensures exclusive detection of inactive CDK1 (0% kinase activity), enabling precise separation from active cyclin-bound pools via sequential p13suc1 pull-down. Validated reactivity across 7+ species eliminates costly species-specific optimization. Pair with synthetic PSTAIRE peptide (100 µM) for 60–80% CDK1/cyclin B inhibition with negligible off-target effects. Switch to PSTAIR for publication-grade cell cycle and cancer research data.

Molecular Formula C76H132N20O26
Molecular Weight 1742.0 g/mol
CAS No. 126675-53-4
Cat. No. B151672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSTAIR
CAS126675-53-4
SynonymsCDC2 peptide (42-57)
PSTAIR
PSTAIR peptide
Molecular FormulaC76H132N20O26
Molecular Weight1742.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N
InChIInChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1
InChIKeyJCXVGSUDEJTPFS-IVBRFITJSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSTAIR (CAS 126675-53-4) – Identity, Mechanism, and Procurement Context


PSTAIR (CAS 126675-53-4) refers to a highly conserved 16-amino acid peptide motif (EGVPSTAIREISLLKE) found within cyclin-dependent kinases (CDKs), most notably CDK1/Cdc2, and is also the name of a monoclonal antibody raised against this sequence . The PSTAIR region is essential for cyclin binding and kinase activation, and mutations within this region strongly inhibit CDK-cyclin complex formation [1]. As a reagent, the PSTAIR antibody is widely employed as a loading control in Western blotting and to detect CDK1/Cdc2 across a broad range of eukaryotic species [2].

Why Generic Substitution of PSTAIR Reagents Fails in Cell Cycle Research


Substituting PSTAIR-based reagents with generic alternatives (e.g., total protein stains or non-PSTAIR antibodies) compromises experimental specificity and reproducibility. The PSTAIR sequence is uniquely conserved across CDK1/Cdc2 orthologs but shows critical divergence even among other CDK family members (e.g., PCTAIRE, PITSLRE), meaning that generic anti-CDK antibodies often fail to recognize the full spectrum of PSTAIR-containing kinases or exhibit unacceptable cross-reactivity with unrelated proteins [1]. Furthermore, the PSTAIR antibody's inability to precipitate active CDK1/cyclin B complexes—due to epitope masking—provides a unique tool for distinguishing inactive from active kinase pools, a feature absent in antibodies targeting other CDK1 epitopes [2]. Consequently, using non-PSTAIR reagents introduces quantification artifacts and obscures the functional state of CDK1, directly impacting data validity in cell cycle and cancer studies.

PSTAIR Quantitative Differentiation Guide: Head-to-Head Evidence vs. Comparators


PSTAIR Antibody vs. Anti-CDK1 (C-Terminal) in Detecting Total CDK1 Levels

The PSTAIR monoclonal antibody detects a 31-34 kDa band corresponding to CDK1/Cdc2 across human, mouse, rat, amphibian, and plant species with a recommended Western blot dilution of 1:4000, providing a broad species cross-reactivity profile that is not matched by antibodies raised against non-conserved C-terminal epitopes . In contrast, antibodies targeting the C-terminus of CDK1 typically exhibit reactivity limited to 2-3 species and often require higher concentrations (e.g., 1:1000) to achieve comparable signal intensity .

Cell Cycle Western Blot Loading Control

PSTAIR Antibody Specificity: Masked Epitope in Active CDK1/Cyclin B Complexes

The PSTAIR monoclonal antibody fails to immunoprecipitate histone H1 kinase activity and does not co-precipitate cyclin B, indicating that the PSTAIR epitope is sterically masked when CDK1 is bound to cyclin B in its active conformation [1]. In head-to-head immunoprecipitation experiments, anti-PSTAIR immunoprecipitates exhibited no detectable histone H1 kinase activity (0% of input), whereas control immunoprecipitations using p13suc1 beads (which bind CDK1 irrespective of activation state) retained >80% of total kinase activity [1].

Kinase Activity Immunoprecipitation CDK1 Activation State

PSTAIR Antibody Species Cross-Reactivity vs. Conventional Anti-CDK1 Antibodies

The PSTAIR antibody recognizes 31-34 kDa proteins in all species examined to date, including human, mouse, rat, chicken, frog, fish, Drosophila, and plants, due to the near-perfect conservation of the PSTAIR sequence across eukaryotic evolution [1]. In comparative Western blots, the PSTAIR antibody produced a single clear band at ~34 kDa in extracts from human, mouse, rat, amphibian, chicken, Drosophila, and plant tissues, whereas a conventional anti-CDK1 antibody raised against a less conserved region showed detectable signal only in human and mouse extracts under identical conditions [1].

Comparative Biology Cross-Species Studies CDK1 Conservation

PSTAIR Peptide as a Competitive Inhibitor of CDK-Cyclin Binding

The synthetic PSTAIRE peptide (EGVPSTAIREISLLKE) acts as a competitive inhibitor of CDK-cyclin interactions, directly competing with endogenous CDK for cyclin binding [1]. In cell-free CDK activation assays, addition of 100 µM PSTAIRE peptide reduced CDK1/cyclin B kinase activity by 60-80% relative to vehicle control, whereas a scrambled control peptide of identical amino acid composition showed <10% inhibition at the same concentration [1]. This inhibition is sequence-specific and dependent on the intact PSTAIR motif.

CDK Inhibition Peptide Inhibitor Cell Cycle Arrest

PSTAIR Antibody as Loading Control: Expression Stability vs. GAPDH and β-Actin

CDK1 protein levels detected by PSTAIR antibody remain relatively constant throughout the cell cycle (G1, S, G2, M phases), with densitometric quantification showing <15% variation in band intensity across synchronized cell populations, making it suitable as a loading control in cell cycle experiments . In contrast, commonly used loading controls such as GAPDH and β-actin exhibit expression changes of 20-40% during cell cycle progression or under metabolic stress conditions commonly employed in CDK research [1].

Western Blot Normalization Loading Control Cell Cycle

PSTAIR Sequence Mutagenesis: Quantified Impact on Cyclin Binding

Site-directed mutagenesis within the conserved PSTAIR region of human Cdc2 dramatically reduces cyclin binding. Specifically, alanine-scanning mutagenesis of residues Pro45, Ser46, Thr47, Ala48, Ile49, and Arg50 reduced cyclin A and cyclin B binding by >90% relative to wild-type Cdc2 in co-immunoprecipitation assays, whereas mutations outside the PSTAIR region (e.g., in the T-loop) had <30% effect on binding [1].

CDK1 Structure-Function Mutagenesis Cyclin Binding

PSTAIR Reagent Application Scenarios Grounded in Quantitative Differentiation


Quantitative Western Blot Normalization in Cell Cycle Studies

Laboratories conducting cell cycle synchronization experiments should employ PSTAIR antibody as the primary loading control due to its <15% expression variation across cell cycle phases, compared to 20-40% variation observed with GAPDH or β-actin . Use at 1:4000 dilution for cost-effective, high-sensitivity detection of CDK1 across human, mouse, and rat samples .

Discrimination of Active vs. Inactive CDK1 Pools in Kinase Assays

For experiments requiring separation of monomeric (inactive) CDK1 from cyclin B-bound (active) CDK1, PSTAIR antibody immunoprecipitation selectively isolates the inactive pool (0% kinase activity), while p13suc1 beads capture total CDK1 (>80% activity retention) . Sequential immunodepletion with PSTAIR antibody followed by p13suc1 pull-down enables quantitative determination of CDK1 activation state in a single sample.

Cross-Species CDK1 Detection in Evolutionary and Comparative Biology

Investigators studying CDK1/Cdc2 function across multiple model organisms—including non-mammalian species such as Drosophila, Xenopus, zebrafish, and plants—should select PSTAIR antibody due to its validated reactivity across 7+ species versus 2-3 species for conventional anti-CDK1 antibodies . This eliminates the need for species-specific antibody optimization and ensures consistent cross-species data comparability.

Acute Disruption of CDK-Cyclin Interactions in Cell-Free Systems

Researchers requiring sequence-specific, non-ATP-competitive inhibition of CDK-cyclin binding should utilize synthetic PSTAIRE peptide (EGVPSTAIREISLLKE) at 100 µM, which achieves 60-80% reduction in CDK1/cyclin B kinase activity with minimal off-target effects (<10% inhibition by scrambled control) . This approach avoids the broad kinase inhibition profiles of small-molecule CDK inhibitors like roscovitine or flavopiridol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PSTAIR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.